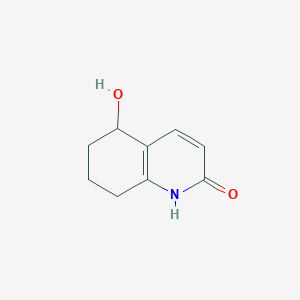
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Vue d'ensemble
Description
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as THQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C_9H_10N_2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 1042604-55-6
- IUPAC Name : 5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-one
The biological activity of THQ is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:
- Antioxidant Properties : THQ acts as a free radical scavenger, which can mitigate oxidative stress in cells. This property is crucial for neuroprotective effects observed in various studies .
- Neuroprotective Effects : Research indicates that THQ may have potential in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and modulate neuroinflammatory pathways .
Antioxidant Activity
THQ demonstrates significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is essential for protecting neuronal cells from oxidative damage, which is implicated in conditions such as Alzheimer's disease.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of THQ. For instance, it has been shown to protect dopaminergic neurons from toxicity induced by neurotoxins like MPTP in animal models of Parkinson's disease. This effect is mediated through the modulation of signaling pathways associated with apoptosis and inflammation .
Anti-inflammatory Properties
THQ has exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting nitric oxide production in activated macrophages. This action suggests its potential utility in treating inflammatory disorders .
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Antioxidant Efficacy :
- Inflammation Modulation :
Data Table of Biological Activities
Propriétés
IUPAC Name |
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNZWIIQXHQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















